5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 70057-66-8
Cat. No.: VC2012144
Molecular Formula: C14H11N3S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70057-66-8 |
---|---|
Molecular Formula | C14H11N3S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |
Standard InChI Key | HMBUEMMYOIVIOM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N |
Introduction
Chemical Properties and Characterization
Physicochemical Properties
The physicochemical properties of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine are summarized in Table 1, providing essential information for researchers interested in its applications and further development.
Table 1: Physicochemical Properties of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine
Property | Value |
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Molecular Formula | C₁₄H₁₁N₃S |
Molecular Weight | 253.32 g/mol |
Exact Mass | 253.067 g/mol |
LogP | 3.38440 |
CAS Number | 70057-66-8 |
IUPAC Name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N |
InChI | InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |
InChI Key | HMBUEMMYOIVIOM-UHFFFAOYSA-N |
The compound exhibits moderate lipophilicity as indicated by its LogP value of 3.38440, suggesting potential membrane permeability that could influence its pharmacokinetic profile .
Spectroscopic Characterization
Spectroscopic techniques, including NMR, IR, and mass spectrometry, are typically employed to characterize 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine and confirm its structure. While specific spectral data for this exact compound were limited in the available research, related thiadiazole compounds show characteristic spectral features that can be extrapolated to this compound:
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IR spectroscopy typically reveals characteristic bands around 3300-3100 cm⁻¹ for the NH₂ stretching vibrations, 1620-1640 cm⁻¹ for C=N stretching, and distinctive bands for the aromatic rings at approximately 1600-1500 cm⁻¹ .
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¹H NMR spectra would show signals for the aromatic protons of the biphenyl moiety in the range of δ 7.0-8.3 ppm, while the amino group protons would appear as a broad singlet at approximately δ 6.8-7.2 ppm .
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¹³C NMR would display signals for the thiadiazole ring carbons (C2 and C5) at approximately δ 155-165 ppm, with aromatic carbon signals in the range of δ 120-145 ppm .
Synthesis Methods
Traditional Synthetic Approaches for 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole derivatives typically follows several established routes. The most common methods include:
Thiosemicarbazide Cyclization
The most widely employed method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. This approach typically proceeds through the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclodehydration .
The reaction mechanism involves the formation of an acylthiosemicarbazide intermediate, which undergoes intramolecular cyclization in the presence of dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride . The general reaction scheme is illustrated below:
R-COOH + H₂N-NH-C(=S)-NH₂ → R-C(=O)-NH-NH-C(=S)-NH₂ → R-C=N-N=C(S)-NH₂
Oxidative Cyclization of Thiosemicarbazones
Another important method involves the oxidative cyclization of thiosemicarbazones using oxidizing agents such as ferric chloride. This approach has been reported to produce 2-amino-5-substituted thiadiazoles in good yields .
R-CH=N-NH-C(=S)-NH₂ + [O] → R-C=N-N=C(S)-NH₂ + H₂O
Specific Synthesis of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine
Based on established synthetic protocols for similar compounds, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine can be synthesized using the following methods:
Thiosemicarbazide and 4-Biphenylcarboxylic Acid Method
Similar to the synthesis described for related compounds, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine can be prepared by reacting 4-biphenylcarboxylic acid with thiosemicarbazide, followed by cyclization. This method is analogous to the synthesis of 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine reported in the literature .
The reaction typically proceeds in the presence of strong dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid, which facilitate the cyclization process .
Method | Reagents | Conditions | Advantages | Limitations |
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Traditional Acid-Catalyzed | Thiosemicarbazide, Carboxylic acid, H₂SO₄/POCl₃ | Reflux, harsh conditions | High yields, Well-established | Harsh conditions, Safety concerns |
Oxidative Cyclization | Thiosemicarbazone, FeCl₃ | Oxidative conditions | Mild conditions, Good yields | Limited substrate scope |
Polyphosphate Ester Method | Thiosemicarbazide, Carboxylic acid, PPE | T < 85°C, One-pot | Milder conditions, Fewer byproducts | Newer method, Less documented |
Biological Activities
Overview of 1,3,4-Thiadiazole Biological Significance
The 1,3,4-thiadiazole scaffold has been recognized for its diverse biological activities, including anticonvulsant, antimicrobial, antitumor, and anti-inflammatory properties. These activities make thiadiazole derivatives important targets for medicinal chemistry research .
Anticonvulsant Activity
Many 1,3,4-thiadiazole derivatives, particularly those with aromatic substituents at position 5, have demonstrated significant anticonvulsant activity. The compound's structural similarity to other anticonvulsant thiadiazoles suggests it may possess similar activity .
Antileishmanial Activity
Compounds structurally related to 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, particularly those with aromatic substitutions at position 5 of the thiadiazole ring, have demonstrated activity against Leishmania species. For example, 2-(4-Fluorobenzylthio)-6-(4-fluorophenyl)imidazo[2,1-b] thiadiazole showed notable antileishmanial activity with an MIC of 625 μg/mL .
Structure-Activity Relationships
The biological activity of 1,3,4-thiadiazole derivatives is influenced by several structural factors:
For 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, the presence of the biphenyl group at position 5 likely contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability. The amino group at position 2 could participate in hydrogen bonding interactions with biological targets .
Applications in Research and Development
Pharmaceutical Applications
The 1,3,4-thiadiazole scaffold has found applications in various pharmaceutical areas. Based on the properties of related compounds, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine may have potential applications in:
Anticonvulsant Drug Development
The structural similarity to known anticonvulsant thiadiazole derivatives suggests potential applications in developing new anticonvulsant medications. Structure-activity relationship studies have indicated that the presence of a five-membered thiadiazole ring substituted with aromatic groups is often essential for anticonvulsant activity .
Antimicrobial Agents
Given the antimicrobial properties of many thiadiazole derivatives, 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Chemical and Material Science Applications
Beyond pharmaceutical applications, thiadiazole derivatives have been investigated for:
Anti-corrosion Agents
Some thiadiazole derivatives have demonstrated significant anti-corrosion properties. The structural features of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, particularly its aromatic components and nitrogen-containing heterocycle, suggest potential applications as a corrosion inhibitor for various metals .
Building Blocks in Organic Synthesis
The compound can serve as a valuable building block for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. The amino group at position 2 provides a reactive site for further functionalization and derivatization .
Recent Developments and Future Directions
Novel Synthetic Approaches
Recent advances in the synthesis of 1,3,4-thiadiazole derivatives include the development of more efficient, environmentally friendly methods. The use of polyphosphate ester (PPE) for one-pot synthesis of 2-amino-1,3,4-thiadiazoles represents a significant improvement over traditional methods, offering milder reaction conditions and potentially better yields .
Computational Studies and Drug Design
Molecular docking simulations have been employed to study the interaction of thiadiazole derivatives with various biological targets. These computational approaches help predict the binding affinity and potential biological activity of compounds like 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine .
Software such as PyRx, which uses Lamarckian genetics algorithms, has been utilized to determine the affinity values of thiadiazole derivatives in molecular docking simulations. These studies provide valuable insights into the structure-activity relationships and potential pharmacological applications of these compounds .
Future Research Directions
Several promising research directions for 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine and related compounds include:
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Comprehensive evaluation of its biological activities, particularly anticonvulsant, antimicrobial, and antileishmanial properties
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Development of structure-activity relationship models to guide the design of more potent derivatives
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Investigation of its potential as a building block for constructing more complex bioactive molecules
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Exploration of its applications in materials science, particularly as an anti-corrosion agent
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